ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate
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Overview
Description
Ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is known for its diverse biological activities and applications in drug synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and ®-3-methylpyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the ethyl acetoacetate, followed by nucleophilic addition to the ®-3-methylpyrrolidine.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomerically pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under optimized conditions to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and scalability of the production process.
Enzymatic Resolution: Employing enzymatic resolution methods to achieve high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate: Similar structure but with a phenyl group, leading to different biological activities.
Ethyl (2R,3S)-3-methylpyrrolidine-2-acetate: Similar structure but with an acetate group, affecting its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the ester group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXMGRSSLHPGTO-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](CCN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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